molecular formula C10H4BrClFNO2 B13008397 3-Bromo-2-chloro-8-fluoroquinoline-4-carboxylic acid

3-Bromo-2-chloro-8-fluoroquinoline-4-carboxylic acid

Cat. No.: B13008397
M. Wt: 304.50 g/mol
InChI Key: RVNOPIWKTJANSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-2-chloro-8-fluoroquinoline-4-carboxylic acid is a fluorinated quinoline derivative. Quinolines are a class of heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, agriculture, and materials science. The incorporation of halogens such as bromine, chlorine, and fluorine into the quinoline structure can significantly enhance its biological activity and chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-chloro-8-fluoroquinoline-4-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method includes the halogenation of quinoline derivatives followed by carboxylation. For instance, 2-Bromo-3-fluoroquinoline can be synthesized by reacting 3-fluoroquinolin-2(1H)-one with phosphorus tribromide (PBr3). This intermediate can then be lithiated and treated with dry carbon dioxide to form the carboxylic acid .

Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation and carboxylation reactions under controlled conditions to ensure high yield and purity. The use of organometallic intermediates and catalytic processes can enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-2-chloro-8-fluoroquinoline-4-carboxylic acid can undergo various chemical reactions, including:

    Nucleophilic Substitution: The halogen atoms (bromine and chlorine) can be substituted by nucleophiles under appropriate conditions.

    Cross-Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.

    Oxidation and Reduction: The quinoline ring can be oxidized or reduced to form different derivatives.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted quinolines, which can have enhanced biological or chemical properties .

Scientific Research Applications

3-Bromo-2-chloro-8-fluoroquinoline-4-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromo-2-chloro-8-fluoroquinoline-4-carboxylic acid and its derivatives often involves the inhibition of specific enzymes or interference with biological pathways. For example, fluorinated quinolines can inhibit bacterial DNA gyrase and topoisomerase IV, leading to the disruption of DNA replication and cell death. The presence of halogens can enhance the binding affinity and specificity of the compound to its molecular targets .

Comparison with Similar Compounds

  • 2-Bromo-3-fluoroquinoline-4-carboxylic acid
  • 3-Chloro-2-fluoroquinoline-4-carboxylic acid
  • 8-Bromo-2-chloroquinoline-4-carboxylic acid

Comparison: Compared to its analogs, 3-Bromo-2-chloro-8-fluoroquinoline-4-carboxylic acid exhibits unique properties due to the presence of multiple halogens. The combination of bromine, chlorine, and fluorine can enhance the compound’s reactivity and biological activity, making it a valuable intermediate in the synthesis of various bioactive molecules .

Properties

Molecular Formula

C10H4BrClFNO2

Molecular Weight

304.50 g/mol

IUPAC Name

3-bromo-2-chloro-8-fluoroquinoline-4-carboxylic acid

InChI

InChI=1S/C10H4BrClFNO2/c11-7-6(10(15)16)4-2-1-3-5(13)8(4)14-9(7)12/h1-3H,(H,15,16)

InChI Key

RVNOPIWKTJANSP-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C(N=C2C(=C1)F)Cl)Br)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.